molecular formula C18H22ClN3O2S B2411000 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034231-54-2

3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2411000
CAS No.: 2034231-54-2
M. Wt: 379.9
InChI Key: UWPILDMUFPMQFF-UHFFFAOYSA-N
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Description

3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including a chloro group, a methyl group, and a pyridinyl-piperidinyl moiety

Properties

IUPAC Name

3-chloro-2-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2S/c1-14-17(19)3-2-4-18(14)25(23,24)21-13-15-7-11-22(12-8-15)16-5-9-20-10-6-16/h2-6,9-10,15,21H,7-8,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPILDMUFPMQFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of Toluene Derivatives

Chlorosulfonation of 3-chloro-2-methyltoluene using chlorosulfonic acid (ClSO₃H) is a classical approach. The reaction proceeds via electrophilic aromatic substitution, where the methyl group directs sulfonation to the para position relative to itself, yielding 3-chloro-2-methylbenzenesulfonic acid. Subsequent treatment with PCl₅ or SOCl₂ converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions:

  • Chlorosulfonation: 3-Chloro-2-methyltoluene (1 eq) reacted with ClSO₃H (1.2 eq) at 0–5°C for 2 hours, followed by gradual warming to 25°C.
  • Sulfonyl Chloride Formation: Sulfonic acid intermediate treated with PCl₅ (1.5 eq) in dichloromethane under reflux (40°C, 4 hours).

Yield: 68–72% over two steps.

Synthesis of (1-(Pyridin-4-yl)piperidin-4-yl)methanamine

Piperidine Ring Functionalization

The synthesis begins with piperidin-4-ylmethanol , which undergoes sequential protection, alkylation, and deprotection:

  • Protection of Amine:
    Piperidin-4-ylmethanol is protected as its tert-butoxycarbonyl (Boc) derivative using Boc₂O in THF with DMAP catalysis (yield: 89%).

  • Mitsunobu Reaction for Pyridine Coupling:
    Boc-protected piperidin-4-ylmethanol reacts with pyridin-4-ol under Mitsunobu conditions (DIAD, PPh₃) to install the pyridin-4-yl group at the 1-position. This step requires rigorous anhydrous conditions (yield: 75%).

  • Oxidation of Alcohol to Amine:
    The primary alcohol is converted to an amine via a Gabriel synthesis or Curtius rearrangement. For example, mesylation (MsCl, Et₃N) followed by azide displacement (NaN₃, DMF) and Staudinger reduction (PPh₃, H₂O) yields the primary amine (overall yield: 62%).

Key Data:

Step Reagents/Conditions Yield (%)
Boc Protection Boc₂O, DMAP, THF, 25°C 89
Mitsunobu Alkylation Pyridin-4-ol, DIAD, PPh₃ 75
Amine Synthesis MsCl → NaN₃ → PPh₃ 62

Sulfonamide Bond Formation

The final step involves coupling 3-chloro-2-methylbenzenesulfonyl chloride with (1-(pyridin-4-yl)piperidin-4-yl)methanamine. This reaction is typically performed in a polar aprotic solvent (e.g., DCM or THF) with a base (e.g., Et₃N or pyridine) to scavenge HCl.

Optimized Protocol:

  • Reagents: Sulfonyl chloride (1.1 eq), amine (1 eq), Et₃N (2 eq) in anhydrous DCM.
  • Conditions: 0°C → 25°C, 12 hours under N₂.
  • Workup: Extraction with NaHCO₃ (aq), drying (MgSO₄), and column chromatography (SiO₂, EtOAc/hexanes).
  • Yield: 84%.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

An alternative method employs reductive amination to construct the methylene bridge post-sulfonamide formation:

  • Synthesis of 3-Chloro-2-methylbenzenesulfonamide via NH₃ treatment of the sulfonyl chloride.
  • Aldehyde Formation: Oxidation of piperidin-4-ylmethanol to piperidin-4-ylcarbaldehyde.
  • Reductive Amination: Reaction of the sulfonamide with the aldehyde using NaBH₃CN or H₂/Pd-C (yield: 58–65%).

Challenges: Lower yields due to competing over-alkylation and difficulty in purifying the secondary amine.

Solid-Phase Synthesis

Patents describe solid-phase strategies using Wang resin-bound sulfonamides, enabling iterative coupling and cleavage. While scalable, this method requires specialized equipment (yield: 71%).

Regiochemical Considerations and Byproduct Mitigation

The 2-methyl group on the benzene ring imposes steric hindrance, necessitating precise temperature control during chlorosulfonation to avoid polysubstitution. Similarly, the pyridin-4-yl group’s electronic effects direct alkylation to the piperidine nitrogen, minimizing N-oxide formation.

Common Byproducts:

  • N-Demethylated analogs from over-oxidation during amine synthesis.
  • Disulfonamides from excess sulfonyl chloride.

Scalability and Industrial Feasibility

The Boc-protection/Mitsunobu route (Section 3.1) is preferred for large-scale synthesis due to:

  • High yields at each step (>70%).
  • Commercial availability of piperidin-4-ylmethanol and pyridin-4-ol.
  • Minimal purification bottlenecks.

Cost Analysis:

Component Cost (USD/kg)
Piperidin-4-ylmethanol 450
Pyridin-4-ol 320
DIAD 1,200

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Antimicrobial Applications

Sulfonamide compounds are known for their antimicrobial properties, particularly against bacterial infections. The mechanism of action typically involves the inhibition of folate synthesis in bacteria, which is crucial for nucleic acid production.

Case Study: Antibacterial Efficacy

A study evaluated various sulfonamide derivatives, including 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, against multiple bacterial strains:

Compound MIC (µg/mL) Activity
3-Chloro Derivative15.6 - 62.5Antistaphylococcal
Other Sulfonamides31.2 - 125Antienterococcal

The compound demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MIC) lower than traditional antibiotics, highlighting its potential as a therapeutic agent in treating resistant infections .

Anticancer Applications

In addition to its antimicrobial properties, this sulfonamide derivative has shown promise in cancer research. Studies indicate that it may exert antiproliferative effects on various cancer cell lines.

Case Study: Antiproliferative Activity

In vitro studies assessed the antiproliferative effects of the compound on several cancer cell lines, using the GI50 metric (the concentration required to inhibit cell growth by 50%):

Cell Line GI50 (nM) Effectiveness
A549 (Lung)38High
MCF7 (Breast)45Moderate

The results suggest that the compound effectively inhibits cancer cell proliferation, potentially through mechanisms involving enzyme inhibition critical for cellular growth and division.

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide include other benzenesulfonamide derivatives with different substituents. Examples include:

  • 4-chloro-2-methyl-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
  • 3-chloro-2-methyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide

Uniqueness

The uniqueness of 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its specific combination of substituents, which can confer unique biological activity and chemical reactivity. This makes it a valuable compound for research and development in various fields .

Biological Activity

3-Chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent studies.

The compound has the following chemical properties:

PropertyValue
Common Name 3-Chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide
CAS Number 1235044-62-8
Molecular Formula C₁₈H₂₂ClN₃O₂S
Molecular Weight 379.9 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperidine derivatives with chlorinated benzenesulfonamides. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of the compound.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study evaluated various pyridine derivatives for their ability to inhibit cancer cell proliferation. The results showed that compounds containing a piperidine ring demonstrated potent activity against multiple cancer types, including breast and prostate cancer cells .

Antimicrobial Properties

The antimicrobial activity of sulfonamide compounds is well-documented. In vitro tests have demonstrated that derivatives similar to 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibit activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against strains such as Staphylococcus aureus and Escherichia coli .

The proposed mechanism of action for sulfonamides involves competitive inhibition of the enzyme dihydropteroate synthase, which is essential for bacterial folate synthesis. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death .

Case Study 1: Anticancer Efficacy

In a recent study, a series of piperidine-based compounds were tested for their anticancer efficacy using MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that the presence of the pyridine ring significantly enhanced the antiproliferative activity, suggesting that modifications in the structure could lead to more potent derivatives .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of various sulfonamide derivatives, including those structurally related to our compound. The study revealed that compounds with halogen substitutions exhibited higher antibacterial activity, further supporting the hypothesis that structural modifications can optimize biological activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via multi-step reactions, including sulfonylation of the piperidine-pyridine hybrid intermediate. Key steps involve nucleophilic substitution (e.g., coupling benzenesulfonyl chloride derivatives with amine-containing intermediates). Reaction parameters such as solvent polarity (DMF, dichloromethane), temperature (60–100°C), and catalysts (e.g., triethylamine) are critical for yield optimization. Purity is typically confirmed via HPLC or LC-MS .

Q. How is the molecular structure of this compound validated, and what analytical techniques are recommended?

  • Methodology : X-ray crystallography is the gold standard for resolving 3D conformation, as demonstrated for analogous sulfonamides (e.g., triclinic crystal systems with space group P1). Complementary techniques include 1^1H/13^13C NMR for functional group verification and FT-IR for sulfonamide (-SO2_2NH-) bond identification. Mass spectrometry (HRMS) confirms molecular weight .

Q. What preliminary biological assays are suitable for screening its bioactivity?

  • Methodology : Antimicrobial activity can be tested via agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). For anticancer potential, use cell viability assays (MTT or SRB) on cancer cell lines. Molecular docking against target proteins (e.g., enzymes like DHFR) provides initial mechanistic insights .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s binding affinity?

  • Methodology : Perform molecular dynamics (MD) simulations to analyze ligand-protein interactions (e.g., with kinases or receptors). Density Functional Theory (DFT) calculations predict electronic properties (HOMO-LUMO gaps) influencing reactivity. Docking studies (AutoDock Vina) can prioritize substituent modifications to enhance binding, such as adjusting the pyridine-piperidine linker’s flexibility .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodology : Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent/base ratio). For bioactivity discrepancies, validate assay protocols (e.g., cell line authenticity, compound solubility in DMSO/PBS) and compare with structurally similar sulfonamides .

Q. How can advanced spectroscopic techniques elucidate reaction intermediates or degradation products?

  • Methodology : Use LC-MS/MS with electrospray ionization (ESI) to track reaction intermediates in real time. High-resolution NMR (e.g., 19^19F or 15^15N) identifies transient species. For degradation studies, employ accelerated stability testing (40°C/75% RH) followed by GC-MS to detect volatile byproducts .

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